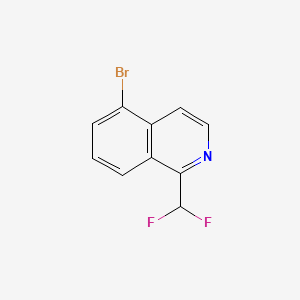

5-Bromo-1-(difluoromethyl)isoquinoline

Description

5-Bromo-1-(difluoromethyl)isoquinoline is a halogenated and fluorinated derivative of isoquinoline, a heterocyclic aromatic compound with a bicyclic structure. The bromine atom at position 5 and the difluoromethyl group at position 1 introduce distinct electronic and steric properties. This compound is of interest in medicinal chemistry, particularly in the development of bioactive molecules targeting enzymes or receptors where halogen and fluorine interactions are critical .

Properties

Molecular Formula |

C10H6BrF2N |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

5-bromo-1-(difluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H6BrF2N/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-5,10H |

InChI Key |

CSEXCYCOVUOJEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(F)F)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(difluoromethyl)isoquinoline typically involves the introduction of the bromine and difluoromethyl groups onto the isoquinoline ring. One common method is the bromination of isoquinoline followed by difluoromethylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The difluoromethylation can be carried out using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) in the presence of a base .

Industrial Production Methods

Industrial production of 5-Bromo-1-(difluoromethyl)isoquinoline may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)isoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

Substitution: Formation of substituted isoquinolines.

Oxidation: Formation of isoquinoline N-oxides.

Reduction: Formation of dehalogenated isoquinolines.

Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-1-(difluoromethyl)isoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(difluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of isoquinoline derivatives. Below is a comparison with structurally related compounds:

Key Observations:

- The difluoromethyl group at C1 in the target compound provides a balance between electron withdrawal and lipophilicity, contrasting with the strongly electron-withdrawing NO₂ group in 5-bromo-1-nitro-isoquinoline and the electron-donating CH₃ group in 5-bromo-1-methylisoquinoline .

- Bromine at C5 is a common feature across these compounds, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Data Table: Physicochemical Properties of Selected Compounds

| Property | 5-Bromo-1-(difluoromethyl)isoquinoline | 5-Bromo-1-chloro-isoquinoline | 5-Bromo-1-methylisoquinoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 260.07 | 242.49 | 222.08 |

| LogP (Predicted) | ~2.5 | ~2.8 | ~2.1 |

| Electrophilicity (Br) | High | High | Moderate |

| Metabolic Stability | High (CF₂H) | Moderate (Cl) | Low (CH₃) |

Biological Activity

5-Bromo-1-(difluoromethyl)isoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

5-Bromo-1-(difluoromethyl)isoquinoline is an isoquinoline derivative characterized by the presence of bromine and difluoromethyl groups. The synthesis typically involves multi-step organic reactions, including halogenation and substitution reactions to introduce the difluoromethyl group into the isoquinoline framework.

Antimicrobial Properties

Research indicates that isoquinoline derivatives exhibit notable antimicrobial activity. For instance, studies have shown that certain isoquinolines can inhibit the growth of various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) for 5-Bromo-1-(difluoromethyl)isoquinoline against Candida albicans was evaluated, revealing promising antifungal properties comparable to standard antifungal agents like fluconazole .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-Bromo-1-(difluoromethyl)isoquinoline | 16 | Candida albicans |

| Fluconazole | 30 | Candida albicans |

Anticancer Activity

Isoquinoline derivatives are also recognized for their anticancer potential. A study highlighted that various isoquinolines demonstrate cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these compounds often fall within the low micromolar range, suggesting effective inhibition of cancer cell proliferation .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5-Bromo-1-(difluoromethyl)isoquinoline | 12 | MCF-7 |

| Standard Chemotherapy Drug | 10 | MCF-7 |

The biological activity of 5-Bromo-1-(difluoromethyl)isoquinoline can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Isoquinolines can inhibit specific enzymes involved in cellular processes, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.

- Interference with DNA Replication : Some studies suggest that isoquinolines may interact with DNA or RNA synthesis machinery, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : Isoquinolines may alter signaling pathways related to cell growth and apoptosis, contributing to their anticancer effects.

Case Studies

A notable case study involved the evaluation of 5-Bromo-1-(difluoromethyl)isoquinoline in a preclinical model for its antifungal efficacy. In this study, mice infected with Candida albicans were treated with varying doses of the compound. Results indicated a significant reduction in fungal burden compared to untreated controls, supporting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.